molecular formula C12H18N2OS B2854470 2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide CAS No. 590355-67-2

2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide

Cat. No. B2854470
CAS RN: 590355-67-2
M. Wt: 238.35
InChI Key: VFJSQHMGQSSDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide” is a chemical compound with the molecular formula C12H18N2OS and a molecular weight of 238.35 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 3-position with a carboxamide group and at the 4 and 5 positions with methyl groups. The carboxamide group is further substituted with an amino group and a cyclopentyl group .

Scientific Research Applications

Chemistry and Pharmacology of Related Compounds

A detailed review on the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, particularly N-substituted benzamides and acetamides, developed at the Upjohn Company in the 1970s and 1980s, is presented in the work by Sharma et al. (2018). This study might offer a methodological framework for exploring the chemistry and pharmacological properties of "2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide" due to the structural similarities with the compounds discussed (Sharma et al., 2018).

Biochemistry and Safety

The review by Friedman (2003) on acrylamide provides an extensive overview of the chemistry, biochemistry, and safety of this compound. Although "2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide" is not directly related to acrylamide, the methodologies used in this review for analyzing biochemistry and safety aspects can be relevant for similar studies on the compound of interest (Friedman, 2003).

Supramolecular Chemistry Applications

Cantekin, De Greef, and Palmans (2012) discuss the importance of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry, highlighting their applications ranging from nanotechnology to polymer processing and biomedical applications. This review could offer insights into potential supramolecular chemistry applications for "2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide," given the importance of understanding the self-assembly and supramolecular interactions of similar compounds (Cantekin, De Greef, & Palmans, 2012).

Spin Label Studies in Peptides

Schreier et al. (2012) provide a comprehensive review of the paramagnetic amino acid TOAC and its applications in peptide studies. This review could be relevant for understanding how spin labeling techniques might be applied to study the structure and dynamics of peptides containing "2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide" or related compounds (Schreier et al., 2012).

properties

IUPAC Name

2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-7-8(2)16-11(13)10(7)12(15)14-9-5-3-4-6-9/h9H,3-6,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJSQHMGQSSDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC2CCCC2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.